molecular formula C20H15F3N2O2S B3506400 N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE

N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE

Cat. No.: B3506400
M. Wt: 404.4 g/mol
InChI Key: QYJRJWCIJKDGRX-UHFFFAOYSA-N
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Description

N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that belongs to the class of heteroaromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-thiophen-2-yl acetamide with 2-aminophenyl-4-(trifluoromethyl)benzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solvent-free reactions, high-temperature stirring, and the use of advanced catalysts are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the acetamido group can produce amines .

Scientific Research Applications

N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial contexts .

Properties

IUPAC Name

N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2S/c21-20(22,23)14-9-7-13(8-10-14)19(27)25-17-6-2-1-5-16(17)24-18(26)12-15-4-3-11-28-15/h1-11H,12H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJRJWCIJKDGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE
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N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE
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N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE
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N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE
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N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE
Reactant of Route 6
N-{2-[2-(THIOPHEN-2-YL)ACETAMIDO]PHENYL}-4-(TRIFLUOROMETHYL)BENZAMIDE

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